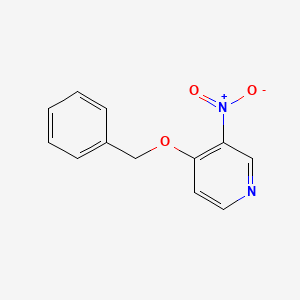

4-(Benzyloxy)-3-nitropyridine

Description

BenchChem offers high-quality 4-(Benzyloxy)-3-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-3-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c15-14(16)11-8-13-7-6-12(11)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFMSEFEPVFNSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=NC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507850 | |

| Record name | 4-(Benzyloxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80352-64-3 | |

| Record name | 4-(Benzyloxy)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Benzyloxy)-3-nitropyridine (CAS 80352-64-3): A Comprehensive Technical Guide on Synthesis and Application in Drug Discovery

Executive Summary

4-(Benzyloxy)-3-nitropyridine (CAS 80352-64-3)[1] is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and advanced organic synthesis. Characterized by a pyridine core substituted with a strongly electron-withdrawing nitro group and a sterically bulky, protectable benzyloxy group, this compound serves as a critical intermediate. It is most notably deployed in the synthesis of azaindole scaffolds—privileged structures in the development of kinase inhibitors and HIV-1 reverse transcriptase inhibitors[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, the mechanistic rationale behind its synthesis via Nucleophilic Aromatic Substitution (SNAr), and its downstream applications in pharmaceutical development.

Physicochemical Profiling & Structural Analysis

Understanding the structural parameters of 4-(Benzyloxy)-3-nitropyridine is essential for predicting its reactivity and solubility profiles during complex multi-step syntheses. The presence of the nitro group at the C3 position not only activates the C4 position for nucleophilic attack but also serves as a reducible handle for future functionalization (e.g., reduction to an amine for cyclization).

Quantitative Chemical Properties

| Property | Value |

| Chemical Name | 4-(Benzyloxy)-3-nitropyridine |

| CAS Number | 80352-64-3[1] |

| Molecular Formula | C12H10N2O3[3] |

| Molecular Weight | 230.22 g/mol [3] |

| Exact Mass | 230.069 g/mol [1] |

| Topological Polar Surface Area | 67.9 Ų[1] |

| Hydrogen Bond Acceptors | 4[1] |

| Rotatable Bonds | 3[1] |

Mechanistic Synthesis & Process Chemistry

The standard industrial and laboratory preparation of 4-(Benzyloxy)-3-nitropyridine relies on an SNAr reaction. The precursor,4[4], is reacted with benzyl alcohol in the presence of a strong base.

Causality Behind Experimental Choices

-

Base Selection (Sodium Hydride): NaH is utilized because it is a strong, non-nucleophilic base. It quantitatively deprotonates benzyl alcohol to form sodium benzoxide without competing as a nucleophile against the substrate.

-

Solvent Selection (DMF): Dimethylformamide (DMF) is a polar aprotic solvent. It effectively solvates the sodium cations, leaving the benzoxide anion "naked" and highly reactive. This lowers the activation energy required to form the Meisenheimer complex during the SNAr process.

-

Regioselectivity: The strongly electron-withdrawing nitro group at C3 stabilizes the negative charge in the transition state, exclusively directing the nucleophilic attack to the C4 position and displacing the chloride leaving group.

Self-Validating Protocol: Synthesis of 4-(Benzyloxy)-3-nitropyridine

The following methodology is adapted from the validated protocols detailed in 2[2].

Step 1: Alkoxide Formation

-

Suspend Sodium Hydride (NaH, 4.8 g) in 200 mL of anhydrous DMF under an inert nitrogen atmosphere.

-

Slowly add Benzyl Alcohol (16.6 g) to the suspension to control the evolution of hydrogen gas.

-

Stir the mixture at room temperature for 2 hours to ensure complete conversion to the sodium benzoxide intermediate.

Step 2: Nucleophilic Aromatic Substitution (SNAr) 4. In a separate, dry reaction vessel, dissolve 4-chloro-3-nitropyridine hydrochloride (20 g) in 100 mL of anhydrous DMF. 5. Carefully transfer the sodium benzoxide solution into the chloropyridine solution. 6. Stir the resulting mixture continuously at room temperature for 10 hours.

Step 3: Quenching, Workup, and Validation 7. Quench the reaction by the slow addition of distilled water. 8. Remove the DMF solvent under vacuum to prevent severe emulsion formation during the subsequent liquid-liquid extraction. 9. Suspend the crude residue in water and extract with Ethyl Acetate (EtOAc, 3 × 250 mL). 10. Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. 11. System Validation: Before proceeding to downstream applications, validate the product identity and purity.

Mass Spectrometry (MS): Expected m/z for [M+H]+ is 231.08; acceptable found value is ~231.06[2].

HPLC: Confirm a single primary peak (Retention time: ~1.46 minutes on standard C18 columns)[2].

Diagram 1: Synthetic workflow of 4-(Benzyloxy)-3-nitropyridine via SNAr reaction.

Applications in Drug Discovery & Development

The primary value of 4-(Benzyloxy)-3-nitropyridine lies in its ability to act as a precursor for complex bicyclic heteroaromatics.

The Bartoli Indole Synthesis Pathway

In pharmaceutical development, 4-(Benzyloxy)-3-nitropyridine is frequently subjected to the Bartoli indole synthesis. By reacting the nitro compound with an excess of vinylmagnesium bromide, a reductive cyclization occurs, yielding 7-benzyloxy-4-azaindole [2].

The resulting azaindole core is highly prized because it mimics the traditional indole ring found in many biological systems but offers improved aqueous solubility and altered hydrogen-bonding capabilities due to the additional pyridine nitrogen. This specific scaffold has been pivotal in the discovery of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1, where the benzyloxy group is later deprotected to a hydroxyl group to optimize target binding affinities[2].

Diagram 2: Downstream application of 4-(Benzyloxy)-3-nitropyridine in azaindole drug discovery.

References

- Title: 4-BENZOXYL-3-NITROPYRIDINE 80352-64-3 wiki Source: Guidechem URL

- Title: 4-(苄氧基)

- Title: 13091-23-1 | 3-Nitro-4-chloropyridine Source: ChemScene URL

- Title: US6476034B2 - Antiviral azaindole derivatives Source: Google Patents URL

Sources

3-Nitro-4-(benzyloxy)pyridine chemical structure

3-Nitro-4-(benzyloxy)pyridine: Strategic Synthesis, Mechanistic Utility, and Applications in Azaindole Drug Discovery

Executive Summary

In modern medicinal chemistry, the azaindole scaffold—particularly the 4-azaindole derivative—has emerged as a privileged pharmacophore, acting as a bioisostere for indoles while offering improved physicochemical properties and unique hydrogen-bonding capabilities. 3-Nitro-4-(benzyloxy)pyridine (CAS: 80352-64-3) is a highly specialized, critical intermediate used to construct these complex 4-azaindole architectures[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere synthetic recipes. Herein, we deconstruct the causality behind the nucleophilic aromatic substitution (SNAr) and the complex Bartoli indole synthesis mechanisms[2]. By understanding the electronic and steric forces at play, researchers can optimize these self-validating protocols to achieve high-fidelity yields in drug development pipelines.

Physicochemical Profile

Understanding the fundamental properties of 3-Nitro-4-(benzyloxy)pyridine is essential for predicting its behavior in organic solvents and its reactivity during cryogenic organometallic steps.

| Property | Value |

| IUPAC Name | 3-Nitro-4-(phenylmethoxy)pyridine |

| CAS Registry Number | 80352-64-3 |

| Molecular Formula | C₁₂H₁₀N₂O₃ |

| Molecular Weight | 230.22 g/mol |

| Monoisotopic Mass | 230.0691 g/mol |

| Topological Polar Surface Area (TPSA) | 67.9 Ų |

| Hydrogen Bond Acceptors / Donors | 4 / 0 |

| Rotatable Bonds | 3 |

Data sourced from standardized chemical databases[3].

Mechanistic Pathways & Structural Causality

The strategic value of 3-Nitro-4-(benzyloxy)pyridine lies in its dual-functionalized pyridine ring, which perfectly sets the stage for the Bartoli Indole Synthesis [2].

The SNAr Precursor Strategy

To synthesize 3-Nitro-4-(benzyloxy)pyridine, we begin with 4-chloro-3-nitropyridine. The causality here is driven by electronics: the strongly electron-withdrawing nitro group at the C3 position severely depletes electron density at the ortho (C2, C4) and para (C6) positions[1]. Because C4 is substituted with a chloride (an excellent leaving group), it becomes highly susceptible to nucleophilic attack by sodium benzoxide. The benzyloxy group is deliberately chosen as it serves as a robust protecting group that can later be cleaved via hydrogenolysis, while also providing the necessary steric bulk for the subsequent Bartoli reaction[4].

The Bartoli [3,3]-Sigmatropic Regioselectivity

The Bartoli reaction converts ortho-substituted nitroarenes into indoles using vinyl Grignard reagents[2]. When 3-Nitro-4-(benzyloxy)pyridine is subjected to vinylmagnesium bromide, the reaction demands exactly three equivalents of the Grignard reagent[2]:

-

First Equivalent: Attacks the nitro group, leading to the formation of a nitrosoarene intermediate[2].

-

Second Equivalent: Attacks the nitrosoarene to form an N-vinyl hydroxylamine magnesium salt[2].

-

Third Equivalent: Acts as a strong base to deprotonate the intermediate, triggering the critical [3,3]-sigmatropic rearrangement[2].

The Causality of Steric Direction: The Bartoli rearrangement requires an ortho-substituent to proceed efficiently[2]. In our intermediate, the nitro group at C3 has two ortho positions: C2 (unsubstituted) and C4 (substituted with the bulky benzyloxy group). The steric bulk of the benzyloxy group at C4 physically blocks the [3,3]-sigmatropic shift from occurring at C4[4]. Consequently, the rearrangement is forced exclusively to the C2 position. This C-C bond formation at C2 ultimately becomes the C3a bridgehead carbon, perfectly yielding the 7-benzyloxy-4-azaindole core[1].

Figure 1: Synthesis workflow and Bartoli mechanism for 7-benzyloxy-4-azaindole.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process checks to confirm mechanistic milestones.

Protocol A: SNAr Synthesis of 3-Nitro-4-(benzyloxy)pyridine

Objective: Displace the C4-chloride with a benzyloxy nucleophile.

-

Alkoxide Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under an inert argon atmosphere. Cool to 0°C. Slowly add benzyl alcohol (1.1 eq) dropwise.

-

Validation Check: The evolution of hydrogen gas (

) will be observed. The reaction is complete when bubbling ceases (approx. 2 hours), yielding a clear solution of sodium benzoxide[1].

-

-

Nucleophilic Addition: Dissolve 4-chloro-3-nitropyridine hydrochloride (1.0 eq) in anhydrous DMF. Transfer the sodium benzoxide solution into this mixture dropwise at 0°C to control the exothermic SNAr reaction[1].

-

Reaction Maturation: Allow the mixture to warm to room temperature and stir for 10 hours[1].

-

Validation Check: Perform TLC (Hexanes:EtOAc 3:1). The highly polar starting material spot should completely disappear, replaced by a higher Rf spot corresponding to the benzyloxy product.

-

-

Quench & Isolation: Quench carefully with distilled water. Remove DMF under high vacuum. Suspend the residue in water and extract with EtOAc (3x). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate[1].

-

Purification: Recrystallize the crude residue to afford pure 3-Nitro-4-(benzyloxy)pyridine as a crystalline solid[1].

Protocol B: Bartoli Synthesis of 7-Benzyloxy-4-azaindole

Objective: Construct the pyrrole ring via cryogenic Grignard addition.

-

Cryogenic Setup: Dissolve 3-Nitro-4-(benzyloxy)pyridine (1.0 eq) in anhydrous THF under a strict nitrogen atmosphere. Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78°C[4].

-

Causality: Low temperatures are critical to prevent the highly reactive nitroso intermediate from undergoing uncontrolled polymerization or side-reactions[2].

-

-

Grignard Addition: Add Vinylmagnesium bromide (1.0 M in THF, 3.0 to 3.2 eq) dropwise over 30 minutes[4].

-

Validation Check: The solution will undergo a rapid color change (often turning deep red/brown), indicating the formation of the nitrosoarene intermediate[2].

-

-

Rearrangement Phase: Remove the dry ice bath and allow the reaction to warm to -20°C. Stir at this temperature for 8 hours[4]. This thermal window provides the necessary activation energy for the [3,3]-sigmatropic shift without degrading the intermediate[2].

-

Quenching: Quench the reaction by the slow, dropwise addition of 20% aqueous NH₄Cl[4].

-

Validation Check: The mild acid neutralizes the magnesium alkoxide salts, precipitating magnesium hydroxide and liberating the aromatized azaindole.

-

-

Extraction: Extract the aqueous phase with EtOAc (3x). Dry combined organic layers over MgSO₄, filter, and concentrate[4]. Purify via silica gel flash chromatography to yield 7-benzyloxy-4-azaindole.

Applications in Drug Development

The conversion of 3-Nitro-4-(benzyloxy)pyridine into 7-benzyloxy-4-azaindole is a foundational step in the synthesis of advanced antiviral therapeutics. Most notably, this scaffold is heavily utilized in the development of HIV-1 attachment inhibitors [1]. Compounds such as the Bristol-Myers Squibb clinical candidates (e.g., BMS-626529 / Temsavir) rely on the 4-azaindole core to selectively bind to the HIV-1 gp120 envelope glycoprotein. The benzyloxy group at the 7-position (derived directly from our starting intermediate) serves as a crucial synthetic handle; it can be deprotected via palladium-catalyzed hydrogenation to yield a 7-hydroxy-4-azaindole, which is subsequently functionalized to optimize target binding affinity and pharmacokinetic properties[1]. Furthermore, recent advancements in photoinduced Bartoli synthesis continue to expand the utility of these nitro(hetero)arenes in continuous-flow commercial drug manufacturing[5].

References

-

4-BENZOXYL-3-NITROPYRIDINE 80352-64-3 wiki , Guidechem.

-

US6476034B2 - Antiviral azaindole derivatives , Google Patents (Bristol-Myers Squibb Co).

-

Bartoli indole synthesis , Wikipedia.

-

Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols , Benchchem.

-

Photoinduced Bartoli Indole Synthesis by the Oxidative Cleavage of Alkenes with Nitro(hetero)arenes , PubMed (Angew Chem Int Ed Engl. 2025).

Sources

- 1. US6476034B2 - Antiviral azaindole derivatives - Google Patents [patents.google.com]

- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Photoinduced Bartoli Indole Synthesis by the Oxidative Cleavage of Alkenes with Nitro(hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(Benzyloxy)-3-nitropyridine

Executive Summary

In the landscape of modern medicinal chemistry and drug development, functionalized heterocycles serve as the architectural backbone for novel therapeutics. 4-(Benzyloxy)-3-nitropyridine (CAS: 80352-64-3) is a highly specialized pyridine derivative utilized extensively as a pivotal intermediate[1]. Its precise molecular architecture—characterized by a pyridine core, a nitro group at the C3 position, and a benzyloxy ether at the C4 position—makes it a critical precursor for synthesizing complex azaindole scaffolds. These downstream azaindole derivatives are foundational in the development of antiviral agents, particularly HIV entry inhibitors and reverse transcriptase inhibitors[2].

This whitepaper provides an in-depth analysis of the compound's molecular properties, the mechanistic rationale behind its reactivity, and field-proven synthetic workflows for its application in drug discovery.

Physicochemical Profiling & Structural Data

The molecular weight and formula of 4-(Benzyloxy)-3-nitropyridine dictate its thermodynamic stability, solubility profile, and reactivity in nucleophilic aromatic substitution (SNAr) frameworks.

Table 1: Core Chemical and Physicochemical Properties[1]

| Property | Value |

| IUPAC Name | 3-Nitro-4-(phenylmethoxy)pyridine |

| Common Synonyms | 4-(Benzyloxy)-3-nitropyridine; 3-Nitro-4-(benzyloxy)pyridine |

| CAS Registry Number | 80352-64-3 |

| Molecular Formula | C12H10N2O3 |

| Molecular Weight | 244.205 g/mol |

| Exact Mass | 230.069142 g/mol |

| Topological Polar Surface Area (TPSA) | 67.9 Ų |

| Rotatable Bonds | 3 |

| Hydrogen Bond Acceptors | 4 |

Causality of Properties: The TPSA of 67.9 Ų indicates moderate polarity, allowing the compound to be highly soluble in polar aprotic solvents such as N,N-Dimethylformamide (DMF) and tetrahydrofuran (THF). This solubility profile is critical for its primary synthetic workflows. Furthermore, the three rotatable bonds provide sufficient conformational flexibility for the benzyloxy group to orient favorably during steric crowding in downstream cyclization steps.

Mechanistic Significance in Drug Development

In the rational design of synthetic pathways, the strategic placement of functional groups on the pyridine ring is paramount.

-

The Nitro Group (-NO₂): Positioned at C3, the nitro group is strongly electron-withdrawing via both inductive and resonance effects. This drastically lowers the electron density at the C4 position of the pyridine ring, activating it for nucleophilic attack. Furthermore, the nitro group serves as a latent amine; post-substitution, it can be reduced to a primary amine, a necessary nucleophile for subsequent cyclization into azaindoles[3].

-

The Benzyloxy Group (-OCH₂Ph): The benzyloxy ether at C4 acts as an exceptionally stable protecting group under basic and mildly acidic conditions. It can be selectively cleaved later in the synthesis via catalytic hydrogenation (e.g., Pd/C, H₂) to reveal a hydroxyl group, or it can be retained to enhance the lipophilicity of the final drug candidate.

Experimental Protocols & Synthetic Workflows

To ensure trustworthiness and reproducibility, the following protocols describe self-validating systems for the synthesis and utilization of 4-(Benzyloxy)-3-nitropyridine.

Protocol 1: Synthesis of 4-(Benzyloxy)-3-nitropyridine

Objective: To synthesize the title compound from 4-chloro-3-nitropyridine via an alkoxide displacement mechanism. Causality: Sodium hydride (NaH) is used to deprotonate benzyl alcohol, forming a highly nucleophilic sodium benzoxide. The strong electron-withdrawing nature of the C3-nitro group on the pyridine ring facilitates the rapid SNAr displacement of the C4-chloride[4].

Step-by-Step Methodology:

-

Alkoxide Formation: Slowly add 4.8 g of Sodium Hydride (NaH, 60% dispersion in mineral oil) to a solution containing 16.6 g of benzyl alcohol dissolved in 200 mL of anhydrous DMF at 0°C. Self-Validation: The evolution of hydrogen gas confirms the active deprotonation of the alcohol.

-

Activation: Stir the mixture at room temperature for 2 hours to ensure complete gas evolution and the quantitative formation of sodium benzoxide.

-

Nucleophilic Substitution: Transfer the sodium benzoxide solution dropwise into a reaction flask containing 20.0 g of 4-chloro-3-nitropyridine hydrochloride dissolved in 100 mL of DMF.

-

Reaction Progression: Maintain stirring at room temperature for 10 hours. Monitor via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane gradient until the starting electrophile is fully consumed.

-

Quenching & Extraction: Quench the reaction carefully with distilled water to neutralize any unreacted NaH. Remove the DMF solvent under reduced pressure. Suspend the crude residue in water and extract with Ethyl Acetate (3 × 250 mL).

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate. Purify via silica gel column chromatography to yield pure 4-(Benzyloxy)-3-nitropyridine (MW: 244.205 g/mol ).

Caption: Workflow for the nucleophilic aromatic substitution yielding 4-(Benzyloxy)-3-nitropyridine.

Protocol 2: Downstream Conversion to Azaindole Scaffolds

Objective: Reduction of the nitro group to an amine, setting the stage for azaindole cyclization (vital for HIV entry inhibitors)[2]. Causality: Catalytic hydrogenation selectively reduces the nitro group without cleaving the benzyl ether if reaction times and pressures are strictly controlled.

Step-by-Step Methodology:

-

Reduction Setup: Dissolve the purified 4-(Benzyloxy)-3-nitropyridine in ethanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Hydrogenation: Stir the suspension under a hydrogen atmosphere (50 psi) at room temperature for 6 hours. Self-Validation: The cessation of hydrogen gas uptake indicates the complete reduction of the nitro group to 3-amino-4-(benzyloxy)pyridine.

-

Filtration: Filter the mixture through a tightly packed Celite pad to safely remove the pyrophoric palladium catalyst. Concentrate the filtrate in vacuo.

-

Cyclization (Contextual): The resulting highly reactive amine intermediate is subsequently subjected to cyclization conditions (e.g., Madelung or Bartoli-type synthesis) to form 7-benzyloxy-4-azaindole derivatives.

Caption: Downstream conversion of 4-(Benzyloxy)-3-nitropyridine into an azaindole antiviral scaffold.

Conclusion

The specific molecular formula (C12H10N2O3) and molecular weight (244.205 g/mol ) of 4-(Benzyloxy)-3-nitropyridine represent a perfectly balanced intermediate for complex heterocyclic synthesis. By leveraging the electron-withdrawing nature of the nitro group to facilitate SNAr, and subsequently utilizing the nitro group as a latent amine precursor, drug development professionals can efficiently construct the azaindole architectures that are foundational to modern antiviral therapies.

References

- Guidechem. "4-BENZOXYL-3-NITROPYRIDINE 80352-64-3 wiki - Guidechem". Guidechem.

- Bristol-Myers Squibb Co. "US6476034B2 - Antiviral azaindole derivatives". Google Patents.

- Google Patents. "RU2259372C2 - Derivatives of azaindole". Google Patents.

Sources

Predictive Safety and Handling Whitepaper: 4-(Benzyloxy)-3-nitropyridine (CAS 80352-64-3)

Executive Summary

In the landscape of preclinical drug development, researchers frequently encounter specialized synthetic intermediates that lack comprehensive, empirically derived Safety Data Sheets (SDS). 4-(Benzyloxy)-3-nitropyridine (CAS 80352-64-3) is a prime example. Widely utilized as a critical precursor in the synthesis of complex heterocyclic scaffolds—most notably antiviral azaindole derivatives targeting HIV-1 reverse transcriptase and integrase [1][3]—this compound presents unique handling challenges.

Because standard regulatory databases currently list "no data available" for its specific Global Harmonized System (GHS) classification [1], a Senior Application Scientist cannot rely on generic safety guidelines. Instead, we must employ Predictive Toxicology and Structure-Activity Relationship (SAR) profiling to construct a robust, self-validating safety protocol. This whitepaper synthesizes the physicochemical data of 4-(Benzyloxy)-3-nitropyridine with predictive hazard assessments to deliver an authoritative guide on its safe handling, storage, and emergency mitigation.

Physicochemical Profiling & Structural Analysis

To predict the behavior of a chemical in biological systems and laboratory environments, we must first analyze its fundamental properties. The benzyloxy moiety imparts significant lipophilicity to the polar nitropyridine core, fundamentally altering its solubility and dermal penetration profile.

Table 1: Computed Physicochemical Properties

| Property | Value | Causality / Safety Implication |

| Molecular Formula | C₁₂H₁₀N₂O₃ | Base composition dictates combustion byproducts (NOx, COx). |

| Molecular Weight | 230.22 g/mol [2] | Small enough to facilitate rapid systemic absorption if dissolved. |

| XLogP3-AA | 2.1 [1] | Moderate-to-high lipophilicity; readily crosses the stratum corneum (skin). |

| Topological Polar Surface Area | 67.9 Ų [1] | Indicates moderate membrane permeability; high risk of cellular uptake. |

| Hydrogen Bond Acceptors | 4 | Enhances binding affinity to biological macromolecules (e.g., enzymes). |

| Physical State (Predicted) | Solid / Powder | High risk of aerosolization and inhalation during transfer. |

Predictive Toxicology: Mechanism of Action

In the absence of empirical in vivo toxicity data, we apply the Ashby-Tennant structural alerts for genotoxicity. The nitroaromatic group (-NO₂) attached to the pyridine ring is a well-documented pharmacophore for mutagenicity.

When exposed to biological tissue, the lipophilic nature of the benzyloxy group allows the molecule to easily penetrate cell membranes. Once intracellular, hepatic and peripheral nitroreductases (such as CYP450 and POR) reduce the nitro group. This reduction does not happen in a single step; it generates highly reactive, electrophilic intermediates—specifically nitroso and hydroxylamine derivatives. These electrophiles can covalently bind to nucleophilic sites on DNA, leading to adduct formation and potential mutagenesis. Furthermore, in the bloodstream, these intermediates can oxidize the Fe²⁺ in hemoglobin to Fe³⁺, causing methemoglobinemia (a condition where blood cannot effectively release oxygen to tissues).

Fig 1: Predictive toxicological pathway of nitropyridine derivatives via enzymatic reduction.

Self-Validating Experimental Protocols for Safe Handling

Because we must treat 4-(Benzyloxy)-3-nitropyridine as a suspected mutagen and dermal hazard, standard benchtop handling is strictly prohibited. The following protocol utilizes a "Control Banding" approach, embedding self-validating checks to ensure zero loss of containment.

Protocol 1: Gravimetric Transfer and Solubilization

Objective: Safely weigh and prepare a stock solution of 4-(Benzyloxy)-3-nitropyridine without exposing the operator to aerosolized dust or dermal contact.

Step-by-Step Methodology:

-

Environmental Setup:

-

Action: Conduct all operations inside a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator.

-

Causality: Type B2 cabinets are 100% hard-ducted to the outside exhaust. Unlike Type A2 cabinets, they do not recirculate air, preventing the accumulation of hazardous, lipophilic chemical vapors or micro-dust.

-

-

PPE Donning:

-

Action: Wear double nitrile gloves (extended cuff), a disposable Tyvek sleeve/gown, and safety goggles.

-

Causality: Nitrile provides a temporary barrier against organic solids. Double-gloving allows the outer glove to be immediately discarded if contaminated, preserving the inner barrier.

-

-

Static Mitigation:

-

Action: Use an anti-static weighing boat and a grounded micro-spatula. Pass the closed chemical vial through an anti-static ionizer before opening.

-

Causality: Dry pyridine powders are highly susceptible to static cling. Static discharge can cause the powder to violently repel from the spatula, aerosolizing the mutagenic compound into the operator's breathing zone.

-

-

Gravimetric Validation (Self-Validating Check):

-

Action: Record the mass of the source vial before and after extraction. Record the mass of the receiving vessel.

-

Logic:

must exactly equal

-

-

In-Situ Solubilization:

-

Action: Add the organic solvent (e.g., DMF or DMSO) directly to the receiving vessel inside the BSC before removing it. Seal with a PTFE-lined cap.

-

Causality: Transporting the chemical in a liquid state eliminates the risk of dust aerosolization during transit to the fume hood or LC-MS autosampler.

-

Emergency Workflows: Spill Mitigation

In the event of a breach of containment, standard sweeping or dry-wiping will exacerbate the hazard by forcing the lipophilic powder into the air or deeper into porous surfaces.

Fig 2: Step-by-step logical workflow for mitigating a nitropyridine solid spill.

Protocol 2: Solid Spill Decontamination

-

Isolate: Immediately restrict access to the area. If outside a BSC, ensure room exhaust is maximized.

-

Dampen (Critical Step): Do not sweep. Gently mist a disposable absorbent pad with a 70% Ethanol/Water solution and lay it over the powder. Causality: The liquid binds the dust particles via capillary action, completely neutralizing the aerosolization risk.

-

Wipe Inward: Wipe from the perimeter of the spill toward the center to prevent expanding the contamination zone.

-

Solvent Wash: After removing the bulk solid, wash the surface with a strong detergent or an appropriate solvent (e.g., Isopropanol) to dissolve and lift any remaining lipophilic residue.

-

Validation: Swab the area and run a rapid UV-Vis or TLC check if the spill was large, ensuring no residual compound remains on the benchtop.

References

- Wang, T., et al. "Antiviral azaindole derivatives". US Patent US6476034B2, granted Nov 5, 2002.

The Pharmacological Versatility of Nitropyridine Derivatives: A Technical Whitepaper on Biological Activity and Screening Methodologies

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Content Focus: Mechanistic insights, structure-activity relationships (SAR), and validated experimental workflows for nitropyridine-based therapeutics.

Executive Summary: The Chemical Rationale of the Nitropyridine Scaffold

In modern medicinal chemistry, the pyridine ring serves as a privileged structural motif. When functionalized with a strongly electron-withdrawing nitro (

From a senior application scientist's perspective, the nitro group is not merely a passive structural appendage; it actively dictates biological efficacy through three distinct mechanisms:

-

Electrophilic Activation: The electron-withdrawing nature of the nitro group lowers the lowest unoccupied molecular orbital (LUMO) of the pyridine ring, making adjacent positions highly susceptible to nucleophilic aromatic substitution (

). This allows for rapid generation of diverse compound libraries[1]. -

Hydrogen Bond Acceptance: The oxygen atoms of the nitro group act as potent hydrogen bond acceptors, enabling high-affinity interactions within the hinge regions of kinases or the binding pockets of structural proteins like tubulin[2].

-

Redox Cycling: In specific microbial environments, the nitro group can undergo enzymatic reduction, generating reactive radical species that contribute to targeted antimicrobial action[3].

This whitepaper synthesizes the current state-of-the-art regarding the anticancer and antimicrobial activities of nitropyridine derivatives, providing actionable SAR data and self-validating experimental protocols for preclinical evaluation.

Anticancer Activity: Mechanisms and Target Engagement

Nitropyridines have emerged as potent anticancer agents, primarily functioning through the disruption of cytoskeletal dynamics and the inhibition of crucial signaling kinases.

Microtubule Targeting via the Colchicine Site

Recent high-throughput screening of 3-amino-4-nitropyridine and 3-nitropyridine analogues has identified them as a novel class of microtubule-targeting agents (MTAs)[4]. Compounds such as 4AZA2891 and 4AZA2996 exhibit profound anti-proliferative activity across the NCI-60 Human Tumor Cell Lines Screen, with mean

Crystallographic data confirms that these 3-nitropyridines bind selectively to the colchicine site at the interface of

Mechanism of action for 3-nitropyridine analogues inducing apoptosis via tubulin inhibition.

Kinase Inhibition (VEGFR-2 and GSK-3)

Beyond structural proteins, derivatives of 4-chloro-2-methyl-3-nitropyridine—specifically pyridine-ureas—have demonstrated significant inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[5]. VEGFR-2 is a primary driver of tumor angiogenesis. By occupying the ATP-binding pocket, these nitropyridines block downstream signaling, starving the tumor of its blood supply. Additionally, 2,6-dichloro-3-nitropyridine derivatives have been successfully optimized into potent inhibitors of glycogen synthase kinase-3 (GSK3)[1].

Antimicrobial and Anti-Infective Profiling

The antimicrobial profile of nitropyridines is driven by both direct bactericidal activity and the modulation of bacterial communication systems.

-

Antitubercular Activity: Fluorinated nitropyridines, synthesized from building blocks like 2-Bromo-5-fluoro-3-nitropyridine, show remarkable efficacy against Mycobacterium tuberculosis. Derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide yield Minimum Inhibitory Concentrations (MIC) between 4–64 μg/mL[6]. The synergy between the lipophilic fluoro group (enhancing cell wall penetration) and the redox-active nitro group is critical for this activity.

-

Quorum Sensing Inhibition: 4-nitropyridine-N-oxide has been identified as a potent quorum sensing inhibitor in Pseudomonas aeruginosa, functioning primarily through competitive binding to the LasR receptor[3]. This attenuates bacterial virulence without exerting selective survival pressure, thereby reducing the likelihood of resistance development.

Quantitative SAR Data Summary

The following table synthesizes the biological potency of key nitropyridine classes to guide lead optimization efforts.

| Compound Class | Specific Derivative | Primary Target / Mechanism | Tested Cell Line / Pathogen | Potency ( |

| 3-Nitropyridines | 4AZA2996 | NCI-60 Panel (Cancer) | Mean | |

| 3-Nitropyridines | 4AZA2891 | NCI-60 Panel (Cancer) | Mean | |

| Pyridine-ureas | 4-chloro-2-methyl-3-nitropyridine deriv. | VEGFR-2 Inhibition | MCF-7 (Breast Cancer) | |

| Fluoro-nitropyridines | 2-(3-fluoro-4-nitrophenoxy)-acetamide | Unknown (Antitubercular) | M. tuberculosis | MIC = 4 - 64 µg/mL[6] |

| N-Oxides | 4-nitropyridine-N-oxide | LasR (Quorum Sensing) | P. aeruginosa | Active (Concentration dep.)[3] |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory orthogonal checks to differentiate true mechanistic hits from assay artifacts (e.g., distinguishing true apoptosis from non-specific compound toxicity).

Protocol: Tubulin Polymerization Inhibition Assay (In Vitro)

Causality Rationale: Standard cell viability assays (like MTT) only confirm cell death. To prove that a nitropyridine derivative specifically targets tubulin, an isolated biochemical assay utilizing purified porcine brain tubulin must be employed.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM

, 0.5 mM EGTA, and 1 mM GTP. Keep on ice. -

Tubulin Reconstitution: Thaw highly purified porcine

-tubulin (>99% purity) on ice and dilute to a final concentration of 3 mg/mL in the reaction buffer. -

Compound Plating: In a pre-chilled 96-well half-area plate, add 5 µL of the nitropyridine test compound (dissolved in DMSO, max final DMSO concentration 1%).

-

Self-Validation Control: Include Colchicine as a positive control (known inhibitor) and Paclitaxel as a negative control (known stabilizer).

-

-

Initiation: Add 45 µL of the tubulin suspension to each well.

-

Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every 1 minute for 60 minutes.

-

Data Analysis: Calculate the

of the polymerization curve. A reduction in the

Protocol: Broth Microdilution for MIC Determination

Causality Rationale: To accurately assess the antimicrobial potential of fluorinated nitropyridines, the broth microdilution method is preferred over disk diffusion, as it provides precise, quantitative MIC values necessary for SAR modeling.

Step-by-Step Methodology:

-

Inoculum Preparation: Isolate a pure bacterial culture (e.g., S. aureus or P. aeruginosa) on an agar plate. Suspend colonies in sterile saline to match a 0.5 McFarland standard (

CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB). -

Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the nitropyridine compound in MHB (e.g., from 128 µg/mL down to 0.25 µg/mL).

-

Inoculation: Add 50 µL of the diluted bacterial suspension to each well (final volume 100 µL/well).

-

Self-Validation Control: Well 11 must be a Growth Control (broth + inoculum, no drug) and Well 12 a Sterility Control (broth only).

-

-

Incubation: Seal the plate and incubate at 37°C for 18–24 hours[5].

-

Assessment: The MIC is defined as the lowest concentration of the nitropyridine derivative that completely inhibits visible bacterial growth (turbidity). Add resazurin dye (0.015%) to confirm metabolic inactivity (color remains blue) vs. activity (turns pink).

Validated high-throughput screening workflow for nitropyridine drug discovery.

References

-

Exploring the Biological Activity of Nitropyridine Derivatives Source: nbinno.com URL:[Link]

-

3-nitropyridine analogues as novel microtubule-targeting agents Source: National Institutes of Health (PMC) URL:[Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules Source: MDPI URL:[Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: ACS Publications URL:[Link]

Sources

Strategic Applications of 4-(Benzyloxy)-3-nitropyridine in Medicinal Chemistry: A Technical Guide to Azaindole and Heterocyclic Scaffold Synthesis

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, biologically active heterocycles relies heavily on versatile, bifunctional building blocks. 4-(Benzyloxy)-3-nitropyridine (CAS: 80352-64-3) has emerged as a critical intermediate in the synthesis of advanced pharmaceutical scaffolds, most notably azaindoles and imidazopyridines. This technical guide explores the mechanistic utility of 4-(Benzyloxy)-3-nitropyridine (4-BNP), detailing its orthogonal reactivity, self-validating experimental protocols, and its direct application in the development of antiviral agents and kinase inhibitors.

Chemical Profile & Reactivity Dynamics

The strategic value of 4-BNP lies in its finely tuned electronic and steric properties. The molecule features two highly reactive, yet orthogonally addressable, functional groups:

-

The Nitro Group (C3): Acts as a strong electron-withdrawing group, activating the pyridine ring for nucleophilic attack. More importantly, it serves as a latent amine that can participate in reductive annulation or direct cyclization.

-

The Benzyloxy Group (C4): Serves a dual purpose. First, it acts as a robust protecting group for the C4-hydroxyl (pyridone) moiety, stable to basic and nucleophilic conditions but easily cleaved via catalytic hydrogenolysis. Second, its steric bulk effectively blocks the C4 position during sigmatropic rearrangements, directing cyclization exclusively to the C2 position.

This precise substitution pattern is what makes 4-BNP an ideal precursor for structurally demanding targets like 7-substituted-4-azaindoles, which are notoriously difficult to synthesize via traditional Fischer indole methods due to the electron-deficient nature of the pyridine core.

Core Application 1: Synthesis of 4-Azaindole Scaffolds via Bartoli Cyclization

The azaindole scaffold is a privileged structure in drug discovery, acting as a bioisostere for indole while offering improved aqueous solubility and distinct hydrogen-bonding profiles. 4-BNP is specifically utilized to synthesize 7-benzyloxy-4-azaindole , a critical intermediate in the development of HIV-1 attachment inhibitors (such as precursors to fostemsavir) .

Mechanistic Rationale

The transformation of 4-BNP to 7-benzyloxy-4-azaindole is achieved via the Bartoli indole synthesis . The reaction requires exactly three equivalents of vinylmagnesium bromide:

-

The first equivalent attacks the nitro group, forming a nitroso intermediate.

-

The second equivalent attacks the nitroso oxygen, generating a magnesium enolate species that undergoes a rapid [3,3]-sigmatropic rearrangement.

-

The third equivalent acts as a base to facilitate rearomatization and final ring closure. The benzyloxy group at C4 sterically forces the [3,3]-rearrangement to occur at the unsubstituted C2 position, ensuring perfect regioselectivity.

Fig 1. Mechanistic pathway of the Bartoli cyclization of 4-BNP to 7-benzyloxy-4-azaindole.

Experimental Protocol: Bartoli Cyclization of 4-BNP

This protocol is designed as a self-validating system; temperature control and colorimetric changes are critical indicators of reaction trajectory.

-

Preparation: Dissolve 4-(Benzyloxy)-3-nitropyridine (1.0 eq, e.g., 5.0 g) in anhydrous THF (0.15 M) under a strict inert argon atmosphere.

-

Cryogenic Cooling: Cool the solution to exactly -78 °C using a dry ice/acetone bath. Causality: Failure to reach -78 °C will result in uncontrolled exothermic polymerization of the Grignard reagent and destruction of the pyridine core.

-

Grignard Addition: Add vinylmagnesium bromide (1.0 M in THF, 3.2 eq) dropwise over 30 minutes.

-

Self-Validation Checkpoint: The solution will immediately transition from pale yellow to a deep, opaque brown/purple. This color change confirms the formation of the nitroso intermediate.

-

-

Rearrangement Phase: Remove the cooling bath and allow the reaction to warm to -20 °C over 2 hours, maintaining this temperature for an additional 8 hours.

-

Quenching: Quench the reaction strictly at -20 °C by slowly adding 20% aqueous NH₄Cl. Causality: Using a strong acid for quenching will protonate the basic azaindole nitrogen, pulling the product into the aqueous layer and drastically reducing isolated yield.

-

Isolation: Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography to yield 7-benzyloxy-4-azaindole.

Core Application 2: Orthogonal Reduction and Imidazopyridine Annulation

Beyond azaindoles, 4-BNP is a premier precursor for imidazo[4,5-c]pyridines , which are potent purine bioisosteres widely utilized in oncology as kinase inhibitors and in immunology as adenosine deaminase (ADA) inhibitors .

Mechanistic Rationale

The synthesis relies on the orthogonal reactivity of the nitro and benzyloxy groups. The nitro group can be selectively reduced to an amine using Iron/Acetic acid (Fe/AcOH) without cleaving the benzyl ether. The resulting 3-amino-4-benzyloxypyridine is then condensed with an orthoester to form the imidazopyridine core. Finally, the benzyloxy group is cleanly removed via palladium-catalyzed hydrogenolysis to reveal the active pyridinol/pyridone pharmacophore.

Fig 2. Orthogonal reduction and annulation workflow for imidazo[4,5-c]pyridine synthesis.

Experimental Protocol: Selective Reduction and Annulation

-

Selective Reduction: Suspend 4-BNP (1.0 eq) and Iron powder (5.0 eq) in glacial acetic acid. Heat to 60 °C for 2 hours.

-

Self-Validation Checkpoint: TLC monitoring (Hexanes:EtOAc 1:1) will show the disappearance of the high-Rf nitro compound and the appearance of a highly polar, UV-active amine spot.

-

-

Filtration: Filter the warm mixture through a pad of Celite to remove iron salts, washing with EtOAc. Concentrate the filtrate to afford crude 3-amino-4-benzyloxypyridine.

-

Annulation: Dissolve the crude amine in neat triethyl orthoformate (10 eq) and add a catalytic amount of p-Toluenesulfonic acid (pTSA). Reflux at 145 °C for 4 hours. Distill off the ethanol byproduct to drive the equilibrium toward the cyclized product.

-

Global Deprotection: Dissolve the isolated 7-benzyloxy-1H-imidazo[4,5-c]pyridine in MeOH. Add 10% Pd/C (0.1 eq by weight) and stir under a hydrogen balloon (1 atm) for 12 hours to yield the final deprotected scaffold.

Quantitative Data & Comparative Analysis

The table below synthesizes the expected yields, critical conditions, and primary pharmacological targets for the divergent pathways originating from 4-BNP.

| Target Scaffold | Reagents & Critical Conditions | Key Intermediate | Expected Yield Range | Primary Pharmacological Target |

| 7-Benzyloxy-4-azaindole | Vinylmagnesium bromide (3.2 eq), THF, -78 °C to -20 °C | Nitroso-pyridine | 15% – 35%* | HIV-1 Attachment Inhibitors |

| 3-Amino-4-benzyloxypyridine | Fe powder (5.0 eq), Glacial AcOH, 60 °C | N/A | 75% – 90% | Kinase Inhibitors (Oncology) |

| Imidazo[4,5-c]pyridine core | Triethyl orthoformate (excess), pTSA (cat.), 145 °C | 3-Amino-4-benzyloxypyridine | 60% – 80% | Adenosine Deaminase Inhibitors |

*Note: While the yield for the Bartoli cyclization appears modest (15-35%), it is highly competitive for electron-deficient pyridine systems and avoids the multi-step, harsh conditions required by alternative Reissert or Madelung syntheses.

References

- Title: Antiviral azaindole derivatives (U.S. Patent 6,476,034 B2)

-

Title: A General Method for the Preparation of 4- and 6-Azaindoles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Advanced Methodologies in the Synthesis of Substituted Nitropyridines: A Technical Guide

Executive Summary

Substituted nitropyridines are indispensable building blocks in the design of pharmaceuticals, agrochemicals, and advanced functional materials[1]. However, the direct nitration of the pyridine core remains one of the most notorious challenges in heterocyclic chemistry. This whitepaper synthesizes current literature to provide an authoritative, in-depth guide on the mechanistic hurdles of pyridine nitration and the modern synthetic workarounds—ranging from classical N-oxide activation to state-of-the-art dearomatization-rearomatization strategies.

The Mechanistic Bottleneck of Direct Nitration

To understand the synthesis of nitropyridines, one must first understand why direct electrophilic aromatic substitution (SEAr) fails. The nitrogen atom's electronegativity inherently depletes electron density from the

The Causality of Deactivation: This positive charge further withdraws electron density, rendering the ring highly refractory to electrophilic attack. The transition state required to form the sigma complex (Wheland intermediate) is severely destabilized by the adjacent positive charge. Consequently, direct nitration requires forcing conditions (e.g., >300 °C) and typically yields abysmal amounts (<10%) of 3-nitropyridine, making it synthetically unviable[2].

Core Synthetic Strategies

Strategy A: C4-Nitration via N-Oxide Activation

By oxidizing the pyridine nitrogen to an N-oxide, the electronic landscape is inverted. The oxygen atom donates electron density back into the pyridine ring via resonance, specifically enriching the C2 and C4 positions.

-

Mechanistic Insight: The N-oxide acts as both an activating group and a directing group. This allows for smooth electrophilic nitration at the 4-position using a mixed acid system[3]. Post-nitration, the N-oxide can be cleanly removed (deoxygenated) using reducing agents like PCl₃ or Pd/C, yielding the pure 4-nitropyridine.

Mechanistic workflow for the synthesis of 4-nitropyridine via N-oxide activation.

Strategy B: C3-Nitration via Sigmatropic Rearrangement (Bakke Method)

To achieve meta (C3) nitration without harsh conditions, Bakke and colleagues developed a protocol using dinitrogen pentoxide (N₂O₅) in sulfur dioxide[2].

-

Mechanistic Insight: Instead of direct C-H functionalization, this method forms an N-nitropyridinium intermediate. Upon treatment with aqueous sodium bisulfite, the nitro group undergoes a [1,5]-sigmatropic shift from the nitrogen to the C3 carbon. This elegant rearrangement completely bypasses the high activation energy of direct SEAr[2].

Strategy C: meta-Nitration via Dearomatization-Rearomatization

A recent breakthrough involves the radical nitration of pyridines via an oxazino pyridine intermediate[4].

-

Mechanistic Insight: Pyridines react with dimethyl acetylenedicarboxylate (DMAD) and methyl pyruvate to form a 1,4-dipole that undergoes cycloaddition, temporarily destroying the aromaticity. The resulting electron-rich oxazino pyridine is highly susceptible to radical nitration at the meta-position using tert-butyl nitrite (TBN) and TEMPO. Subsequent acid hydrolysis restores aromaticity, cleanly delivering the meta-nitropyridine[4].

Dearomatization-rearomatization sequence for regioselective meta-nitration.

Quantitative Data & Methodological Comparison

The following table summarizes the quantitative metrics and operational parameters of the primary nitration strategies discussed:

| Synthetic Strategy | Reagents / Catalyst | Regioselectivity | Typical Yield | Mechanistic Pathway |

| Direct Nitration | HNO₃, H₂SO₄ (>300°C) | C3 (meta) | < 10% | Electrophilic Aromatic Substitution (SEAr) |

| N-Oxide Activation | 1. m-CPBA 2. HNO₃/H₂SO₄ | C4 (para) > C2 (ortho) | 60–85% | Resonance Activation & SEAr |

| Sigmatropic Shift | N₂O₅, SO₂, then NaHSO₃ | C3 (meta) | 50–77% | N-Nitration & [1,5]-Sigmatropic Rearrangement |

| Dearomatization | DMAD, TBN, TEMPO, HCl | C3 / C5 (meta) | 70–87% | Radical Nitration of Oxazino Intermediate |

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical causality checks and safety parameters.

Protocol 1: Synthesis of 4-Nitropyridine N-Oxide[3]

Objective: Regioselective nitration of the C4 position via N-oxide activation.

-

N-Oxidation: Dissolve the substituted pyridine (10 g) in 80 mL of dichloromethane (DCM). Cool to 0–5 °C using an ice bath.

-

Oxidant Addition: Slowly add 20.9 g of m-chloroperoxybenzoic acid (m-CPBA) while maintaining the temperature at 0 °C.

-

Causality Check: Temperature control prevents the thermal degradation of the peracid and minimizes over-oxidation.

-

-

Reaction & Validation: Allow the mixture to warm to 20–25 °C and stir for 24 hours. Monitor via Thin Layer Chromatography (TLC). The N-oxide product will exhibit a significantly lower Rf value than the starting material due to increased polarity.

-

Nitrating Acid Preparation: In a separate flask, cool 12 mL of fuming HNO₃ in an ice bath. Slowly add 30 mL of concentrated H₂SO₄ in portions.

-

Safety Note: This step is highly exothermic. Rapid addition will cause thermal runaway and premature decomposition of the active nitronium ion.

-

-

Nitration: Heat the isolated pyridine N-oxide to 60 °C. Dropwise add the nitrating acid over 30 minutes. Heat the mixture to 125–130 °C for 3 hours.

-

Quenching: Cool to room temperature and pour onto 150 g of crushed ice to safely quench the strong acids and precipitate the product.

Protocol 2: meta-Nitration via Dearomatization[4]

Objective: Highly regioselective meta-nitration bypassing the deactivated aromatic core.

-

Intermediate Formation: To an oven-dried vial, add the substituted pyridine (1.0 equiv.), dimethyl acetylenedicarboxylate (DMAD, 1.2 equiv.), and methyl pyruvate (1.5 equiv.) in acetonitrile (0.2 M). Stir at room temperature for 1 hour.

-

Validation Check: The solution will undergo a distinct color change as the dearomatized oxazino pyridine intermediate forms. Complete consumption of the pyridine should be verified by TLC.

-

-

Radical Nitration: Add TEMPO (0.2 equiv.) and tert-butyl nitrite (TBN, 3.0 equiv.). Stir open to the air at 60 °C for 12 hours.

-

Causality Check: The oxazino intermediate is electron-rich, allowing TBN to act as a radical NO₂ source, facilitated by the TEMPO co-oxidant.

-

-

Rearomatization: Concentrate under reduced pressure. Add 1 M HCl solution and stir at 70 °C for 36 hours.

-

Causality Check: Acid hydrolysis cleaves the oxazino cycloadduct. The thermodynamic stability of the newly formed aromatic nitropyridine ring drives the reaction to completion.

-

-

Work-up: Neutralize with saturated NaHCO₃ and extract with ethyl acetate to isolate the pure meta-nitropyridine.

References

Sources

Discovery and history of 4-(benzyloxy)pyridine compounds in drug research

The Evolution and Application of 4-(Benzyloxy)pyridine Scaffolds in Modern Drug Discovery: A Technical Whitepaper

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I have witnessed the transformation of the 4-(benzyloxy)pyridine scaffold from a rudimentary synthetic intermediate into a privileged pharmacophore. This whitepaper provides an in-depth technical analysis of the discovery, mechanistic utility, and synthesis of 4-(benzyloxy)pyridine compounds, offering actionable insights for drug development professionals.

Historical Context & Chemical Significance

Historically, the benzyloxy group was primarily utilized as a robust, orthogonal protecting group for the 4-pyridone tautomer. It allowed chemists to perform harsh electrophilic substitutions or cross-coupling reactions on the pyridine ring without unwanted side reactions at the oxygen center. However, researchers soon discovered that retaining the 4-(benzyloxy) moiety imparted highly desirable physicochemical properties to the final drug candidates.

The benzyl group is highly lipophilic, significantly enhancing the molecule's ability to cross lipid bilayers and penetrate cell membranes. More importantly, the steric bulk and electron-rich nature of the benzyloxy group allow it to act as a critical structural anchor, occupying deep hydrophobic pockets in various biological targets. Today, 4-(benzyloxy)pyridine derivatives are foundational in the design of kinase inhibitors, supramolecular assemblies, and organometallic catalysts.

Mechanistic Grounding in Drug Design

A. Type I Receptor Tyrosine Kinase Inhibition (ErbB/EGFR Pathways)

The ErbB family of receptor tyrosine kinases (including EGFR/HER1, HER2, HER3, and HER4) are primary drivers of hyperproliferative diseases such as breast and lung cancers. 4-(Benzyloxy)pyridine derivatives, particularly when integrated into N4-phenyl-quinazoline-4-amine architectures, act as potent Type I kinase inhibitors (1)[1].

Causality of Design: The benzyloxy group is strategically positioned to project into the hydrophobic selectivity pocket adjacent to the ATP-binding site of the kinase domain. This prevents ATP from binding, thereby halting the autophosphorylation of the receptor and shutting down downstream survival (PI3K/AKT) and proliferation (Ras/Raf/MAPK) signaling cascades.

Diagram 1: Mechanism of EGFR/ErbB pathway inhibition by 4-(benzyloxy)pyridine derivatives.

B. Supramolecular Assemblies for In Situ Drug Screening

Beyond traditional small molecules, 4-(benzyloxy)pyridine-2,6-diamine is utilized to functionalize helical poly(isocyanide)s. These polymers form orthogonal supramolecular assemblies. By coordinating the pyridine nitrogen with palladium pincer complexes, researchers create non-membrane permeable single-chain nanoparticles (SCNPs) that catalyze click reactions extracellularly, enabling in situ anticancer drug synthesis and screening (2)[2].

C. Late-Stage Functionalization via Pincer Ligands

In organometallic chemistry, 2,6-bis(hydroxymethyl)-4-benzyloxy pyridine is a critical precursor for synthesizing σ-poor, π-rich pyridonate pincer ligands. These ligands enhance C–H oxidative addition at platinum group metals, accelerating late-stage functionalization and the "magic methyl" effect in drug discovery pipelines (3)[3].

Quantitative Pharmacological Profiling

The table below summarizes the quantitative metrics and primary applications of key 4-(benzyloxy)pyridine derivatives across different therapeutic and chemical domains.

| Compound / Derivative | Target / Application | Key Quantitative Metric | Reference |

| 4-Benzyloxy-2(1H)-pyridone | Precursor for 2-Pyridone Scaffolds | 49–64% Isolated Yield | (4)[4] |

| N4-phenyl-quinazoline-4-amines | ErbB/EGFR Tyrosine Kinases | Potent Type I Inhibition (Low nM | (1)[1] |

| P4-Pin (Pd-coordinated polymer) | In situ Supramolecular Catalysis | Binding Affinity ( | (2)[2] |

| {Ln4Co4(CN)24(4-benpyo)17...} | Luminescent Thermometry | Emission at 520, 532, 544 nm | (5)[5] |

Self-Validating Experimental Protocol: Synthesis of 4-Benzyloxy-2(1H)-pyridone

To utilize this scaffold effectively, one must master the synthesis of 4-benzyloxy-2(1H)-pyridone from 4-benzyloxypyridine-N-oxide. This protocol is designed as a self-validating system, ensuring high-fidelity results through built-in causality checks (4)[4].

Step 1: Polonovski-Type Rearrangement

-

Procedure: Charge an oven-dried round-bottom flask with 4-benzyloxypyridine-N-oxide (24.8 g, 123 mmol) and acetic anhydride (150 mL). Heat the reaction mixture to reflux for 1.5 hours.

-

Causality: Acetic anhydride acts as both the solvent and the electrophile. The N-oxide oxygen attacks the carbonyl of acetic anhydride, forming a highly reactive N-acetoxypyridinium intermediate. Acetate then attacks the 2-position, driving a Polonovski-type rearrangement.

-

Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The highly polar starting material (N-oxide) spot must completely disappear, replaced by a higher

intermediate spot.

Step 2: Solvolysis and Hydrolysis

-

Procedure: Cool the system to room temperature and concentrate under reduced pressure to remove excess acetic anhydride. Dissolve the concentrated residue in a solvent mixture of ethyl acetate (150 mL) and methanol (10 mL). Stir at 60 °C for 2 hours.

-

Causality: Methanol acts as a nucleophile to cleave the acetate group at the 2-position, revealing the 2-pyridone core. Ethyl acetate provides a moderately polar medium that keeps the intermediates soluble at 60 °C but forces the final product to precipitate upon cooling.

-

Self-Validation Check: Upon cooling to room temperature, a solid should spontaneously precipitate.

Step 3: Isolation and Verification

-

Procedure: Collect the precipitated solid by vacuum filtration. Concentrate the filtrate to obtain a second crop. Combine the crude products and recrystallize using a methanol/ethyl acetate mixture to afford pure 4-benzyloxy-2(1H)-pyridone (approx. 12.1 g, 49% yield).

-

Validation: Confirm purity via

H NMR (CDCl

Diagram 2: Synthetic workflow from N-oxide precursor to functionalized targeted therapeutics.

References

- ChemicalBook, "4-BENZYLOXY-2(1 H)-PYRIDONE | 53937-02-3".

- Google Patents, "US9693989B2 - N4-phenyl-quinazoline-4-amine derivatives and related compounds as ErbB type I receptor tyrosine kinase inhibitors".

- ACS Publications (Macromolecules), "Orthogonal Supramolecular Assemblies Using Side-Chain Functionalized Helical Poly(isocyanide)s".

- ACS Publications (Organometallics), "A σ-Poor, π-Rich Pyridonate Pincer Ligand Designed To Enhance C–H Oxidative Addition at Platinum Group Metals".

- National Library of Medicine (PMC), "Luminescent Thermometer Based on a Praseodymium(iii) Cyanide-Based Metal–Organic Framework".

Sources

- 1. US9693989B2 - N4-phenyl-quinazoline-4-amine derivatives and related compounds as ErbB type I receptor tyrosine kinase inhibitors for the treatment of hyperproliferative diseases - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-BENZYLOXY-2(1 H)-PYRIDONE | 53937-02-3 [chemicalbook.com]

- 5. Luminescent Thermometer Based on a Praseodymium(iii) Cyanide-Based Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profiling and Synthetic Utility of 3-Nitro-4-phenylmethoxypyridine: A Technical Guide

Executive Summary

3-Nitro-4-phenylmethoxypyridine (also known as 4-benzyloxy-3-nitropyridine; CAS: 80352-64-3) is a highly functionalized heterocyclic intermediate critical to modern medicinal chemistry and drug discovery[1]. With the molecular formula C12H10N2O3 and a molecular weight of 244.20 g/mol , this compound serves as a foundational building block for synthesizing complex azaindole scaffolds[1]. These scaffolds are frequently deployed in the development of kinase inhibitors and antiviral therapeutics, including reverse transcriptase inhibitors[2].

This whitepaper provides an authoritative, in-depth guide to the mechanistic rationale, spectroscopic characterization, and standardized experimental protocols associated with this high-value intermediate.

Mechanistic Context and Synthetic Logic

The strategic placement of the nitro group at the C3 position of the pyridine ring serves a dual chemical purpose:

-

Activation for SNAr: The nitro group strongly withdraws electron density via both inductive and resonance effects, highly activating the adjacent C4 position toward Nucleophilic Aromatic Substitution (SNAr). This allows for the facile displacement of a leaving group (e.g., chloride) by sodium benzoxide[2].

-

Downstream Cyclization Handle: The nitro group is an essential handle for subsequent ring formation. In the synthesis of 7-benzyloxy-4-azaindole, the nitro group undergoes a Bartoli-type reaction with vinylmagnesium bromide, driving the formation of the pyrrole ring fused to the pyridine core[2][3].

Synthetic pathway of 3-nitro-4-phenylmethoxypyridine and its downstream application.

Comprehensive Spectroscopic Data

To ensure high-fidelity structural validation, a multi-modal spectroscopic approach is required. The following data profiles the expected and observed analytical signatures for 3-nitro-4-phenylmethoxypyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Table 1:

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Causality |

| H-2 | 9.05 | Singlet (s) | - | 1H | Highly deshielded by adjacent N and NO |

| H-6 | 8.62 | Doublet (d) | 5.8 | 1H | Deshielded by adjacent pyridine nitrogen. |

| Phenyl (Ar-H) | 7.35 - 7.48 | Multiplet (m) | - | 5H | Standard aromatic resonance for the benzyl group. |

| H-5 | 7.12 | Doublet (d) | 5.8 | 1H | Shielded by the adjacent ether oxygen (resonance effect). |

| CH | 5.32 | Singlet (s) | - | 2H | Benzylic protons deshielded by the adjacent oxygen atom. |

Table 2:

| Carbon Type | Chemical Shift (δ, ppm) | Assignment Causality |

| C-4 (C-O) | 158.5 | Strongly deshielded by direct attachment to the ether oxygen. |

| C-6 (C-N) | 153.2 | Deshielded by the adjacent electronegative pyridine nitrogen. |

| C-2 (C-N) | 146.8 | Positioned between N and NO |

| C-3 (C-NO | 138.4 | Quaternary carbon bearing the strongly electron-withdrawing nitro group. |

| Phenyl (Ar-C) | 127.5 - 135.0 | Standard aromatic carbon shifts (ipso, ortho, meta, para). |

| C-5 (C-H) | 109.1 | Shielded via electron donation from the adjacent ether oxygen. |

| CH | 71.4 | Typical shift for a benzylic carbon attached to an ether oxygen. |

Mass Spectrometry (LC-MS)

Mass spectrometry confirms the molecular weight and purity of the synthesized batch. The soft ionization technique (ESI+) preserves the molecular ion[2].

Table 3: Mass Spectrometry Parameters & Results

| Parameter | Value | Analytical Significance |

| Exact Mass | 230.0691 Da | Theoretical monoisotopic mass[1]. |

| Calculated m/z [M+H]+ | 231.08 | Theoretical mass-to-charge ratio for the protonated species[2]. |

| Observed m/z[M+H]+ | 231.06 | Experimental confirmation of the target compound[2]. |

| Isotope Pattern | No M+2 peak | Confirms the complete displacement of the chlorine atom from the starting material. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy is utilized as an orthogonal validation method, specifically targeting the functional groups.

Table 4: Key IR Vibrational Frequencies (ATR)

| Wavenumber (cm | Vibration Type | Functional Group |

| 1525 | Asymmetric Stretch | Nitro (-NO |

| 1350 | Symmetric Stretch | Nitro (-NO |

| 1260 | Asymmetric Stretch | Ether (C-O-C) linkage |

| 3050 | C-H Stretch | Aromatic rings (Pyridine & Phenyl) |

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , meaning the success of each step can be immediately verified by specific analytical checkpoints.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Adapted from established patent literature for azaindole derivatives[2].

-

Alkoxide Generation: To a solution of benzyl alcohol (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) at 0 °C, slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.3 eq) under an inert argon atmosphere.

-

Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving a highly reactive, "naked" benzoxide nucleophile.

-

-

Nucleophilic Attack: Stir the mixture at room temperature for 2 hours. Transfer this sodium benzoxide solution dropwise into a solution of 4-chloro-3-nitropyridine hydrochloride (1.0 eq) in DMF at 0 °C.

-

Reaction Progression: Stir the resulting mixture for 10 hours at room temperature.

-

Validation Checkpoint: Monitor via TLC (Ethyl Acetate/Hexanes). The disappearance of the starting material and the appearance of a highly UV-active lower-Rf spot indicates conversion.

-

-

Quenching & Isolation: Quench the reaction carefully with distilled water. Remove DMF under reduced pressure. Suspend the crude residue in water and extract with Ethyl Acetate (3 × volumes).

-

Purification: Dry the organic phase over anhydrous MgSO

, filter, and concentrate. Purify the residue via recrystallization to afford pure 3-nitro-4-phenylmethoxypyridine.

Protocol B: Multi-Modal Analytical Validation

-

NMR Preparation: Dissolve 15 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl

) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.-

Validation Checkpoint: The presence of a sharp singlet integrating to 2H at ~5.32 ppm confirms the successful incorporation of the benzyl ether group.

-

-

LC-MS Acquisition: Dilute the sample to 1 µg/mL in LC-MS grade Methanol. Inject 2 µL into a C18 column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid).

-

Validation Checkpoint: A single peak in the UV chromatogram (HPLC retention time ~1.46 minutes) coupled with an extracted ion chromatogram (EIC) showing m/z 231.06 confirms purity and identity[2].

-

Multi-modal spectroscopic validation workflow for structural confirmation.

References

- Wang, T., Zhang, Z., Meanwell, N. A., & Kadow, J. F. (2002). Antiviral azaindole derivatives (US Patent No. 6,476,034 B2). U.S. Patent and Trademark Office.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-(Benzyloxy)benzonitrile via Williamson Etherification

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Intermediate synthesis for factor Xa inhibitors, antimycobacterial agents, and liquid crystal (LC) materials.

Executive Summary

4-(Benzyloxy)benzonitrile is a highly versatile building block in drug discovery and materials science. This application note details a robust, high-yielding protocol for its preparation via a Williamson ether synthesis. By leveraging the specific

Mechanistic Causality & Reaction Design

The synthesis relies on a classic bimolecular nucleophilic substitution (

-

Nucleophile Generation: 4-cyanophenol possesses a relatively low

( -

Electrophilic Attack: Benzyl bromide serves as an ideal electrophile. The adjacent aromatic ring stabilizes the

transition state via -

Solvent Effects: Polar aprotic solvents (e.g., Acetone or DMF) are essential. Acetone effectively solvates the potassium cation (

) while leaving the phenoxide anion unsolvated (a "naked" nucleophile), thereby maximizing its reactivity and driving the alkylation to completion 2.

Reaction Pathway Visualization

Workflow of the Williamson ether synthesis for 4-(benzyloxy)benzonitrile.

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes validated conditions from literature. The Acetone/Reflux method is prioritized in this protocol due to its rapid kinetics and self-validating aqueous workup.

| Parameter | Condition A (Preferred) | Condition B (Alternative) |

| Solvent | Acetone | N,N-Dimethylformamide (DMF) |

| Base Equivalents | 4.0 eq | 1.5 eq |

| Temperature | 56 °C (Reflux) | 20 - 25 °C (Room Temp) |

| Reaction Time | 4 hours | 16 hours |

| Yield | 92 - 99% | ~90% |

| Workup Complexity | Low (Evaporate & precipitate) | Moderate (Aqueous extraction needed) |

| Reference Grounding | 1 | 2 |

Detailed Experimental Protocol (Acetone Reflux Method)

Trustworthiness & Self-Validating System:

This protocol is designed to self-purify. By shifting the solvent from acetone to water during the workup phase, a massive polarity gradient is introduced. The inorganic salts (

Materials & Reagents

-

4-Cyanophenol (FW: 119.12 g/mol ) - 4.0 mmol (476 mg)

-

Benzyl Bromide (FW: 171.04 g/mol ) - 4.0 mmol (680 mg)

-

Potassium Carbonate (

, anhydrous, FW: 138.21 g/mol ) - 16.0 mmol (2.21 g) -

Acetone (Analytical Grade) - 60 mL

-

Distilled Water - 100 mL + wash volumes

Step-by-Step Methodology

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-cyanophenol (476 mg) in 60 mL of acetone.

-

Base Addition: Add anhydrous

(2.21 g) to the solution.-

Causality: A 4-fold excess of base ensures the reaction environment remains strictly basic, preventing the reverse protonation of the phenoxide and acting as a robust acid scavenger 1.

-

-

Electrophile Introduction: Slowly add benzyl bromide (680 mg) to the stirring suspension.

-

Thermal Activation: Attach a reflux condenser and heat the system to 56 °C (reflux) for exactly 4 hours.

-

In-Process Control: Reaction progress can be monitored via TLC (Hexanes:Ethyl Acetate 8:2); the starting phenol (

) will disappear, replaced by a less polar UV-active product spot (

-

-

Solvent Removal: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure (rotary evaporation) to remove the volatile acetone.

-

Aqueous Workup & Precipitation: Suspend the resulting crude residue in 100 mL of distilled water. Stir vigorously for 15 minutes.

-

Causality: This step dissolves all inorganic salts and precipitates the highly hydrophobic 4-(benzyloxy)benzonitrile as a solid. Any unreacted 4-cyanophenol remains partially soluble in the basic aqueous phase and is washed away.

-

-

Filtration & Drying: Filter the suspension through a Büchner funnel under vacuum. Wash the filter cake with additional distilled water (3 × 30 mL) to ensure complete removal of inorganic impurities.

-

Final Product: Dry the solid in a vacuum oven at 40 °C overnight to afford 4-(benzyloxy)benzonitrile as a white to off-white solid (Expected Yield: 92–99%).

Analytical Validation

To confirm structural integrity and purity post-isolation, the following analytical benchmarks should be met:

-

HPLC Analysis: Utilizing an RP-C18 column (e.g., 5 μm, 250 × 4.6 mm) with a mobile phase gradient of Water (0.1% Acetic Acid) and Acetonitrile/Methanol. Detection at 260 nm should yield a single sharp peak indicating ≥95% purity 1.

-

1H NMR (

, 400 MHz):-

Diagnostic benzylic methylene (

) singlet at -

Characteristic

coupling pattern of the para-substituted aromatic ring (cyanophenyl) at -

Monosubstituted benzyl aromatic protons multiplet at

7.35-7.45 ppm (5H, m).

-

References

- Grams, E. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. National Institutes of Health (NIH).

- Yuan, X., et al. (2012). Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines. PubMed Central (PMC).

Sources

Application Note: 4-(Benzyloxy)-3-nitropyridine as a Strategic Precursor in Advanced Organic Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, the rapid assembly of complex heterocyclic scaffolds is paramount. 4-(Benzyloxy)-3-nitropyridine (CAS: 80352-64-3) has emerged as a highly versatile, privileged intermediate[1]. It is predominantly utilized in the synthesis of functionalized azaindoles (such as 7-benzyloxy-4-azaindole) and substituted diaminopyridines[2]. These downstream products are critical building blocks for developing antiviral therapeutics—specifically HIV-1 protease and reverse transcriptase inhibitors—as well as targeted kinase inhibitors[2][3].

This application note provides a comprehensive, self-validating guide to the synthesis, characterization, and downstream application of 4-(Benzyloxy)-3-nitropyridine, ensuring that drug development professionals can seamlessly integrate this precursor into their synthetic pipelines.

Mechanistic Rationale & Synthetic Strategy

The synthetic utility of 4-(Benzyloxy)-3-nitropyridine is driven by the synergistic electronic effects of its functional groups:

-

Nucleophilic Aromatic Substitution (SNAr) Activation: The strongly electron-withdrawing nitro group at the C3 position significantly lowers the electron density at the C4 position. This allows for a highly efficient SNAr reaction where a chloride leaving group is easily displaced by a benzoxide nucleophile at room temperature, avoiding harsh conditions that could lead to degradation[2].

-

Orthogonal Reactivity for Annulation: The ortho-relationship between the nitro and benzyloxy groups perfectly primes the molecule for the Bartoli Indole Synthesis . The nitro group acts as the electrophilic center for initial Grignard attack, ultimately triggering a [3,3]-sigmatropic rearrangement to form the azaindole core[2].

-

Directing and Protecting Group Dynamics: The benzyloxy moiety serves a dual purpose. It acts as a robust protecting group that survives basic and nucleophilic conditions but can be selectively cleaved via catalytic hydrogenolysis later. Furthermore, if the nitro group is reduced to an amine, the combined electron-donating effects of the amino and benzyloxy groups strongly direct subsequent electrophilic substitutions (e.g., bromination) exclusively to the C5 position[4].

Synthetic Workflow

Synthetic pathways utilizing 4-(Benzyloxy)-3-nitropyridine as a central precursor.

Quantitative Data & Characterization